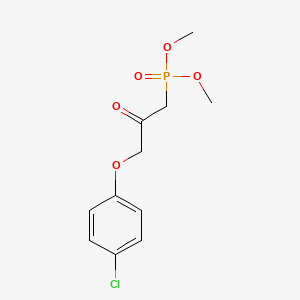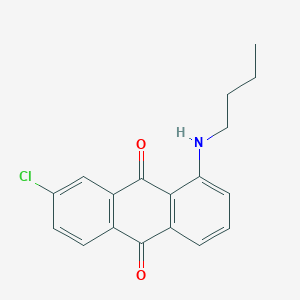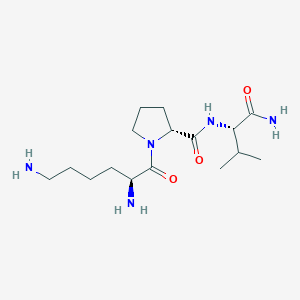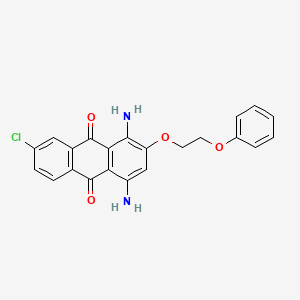
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenoxyethoxy groups attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.
Chlorination: Chlorine is introduced at the 7-position through electrophilic substitution reactions.
Etherification: The phenoxyethoxy group is attached via nucleophilic substitution reactions, often using phenoxyethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the amino, chloro, and phenoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and acids like hydrochloric acid are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and phenoxyethoxy derivatives.
Aplicaciones Científicas De Investigación
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxyethoxy groups, making it less versatile in certain applications.
7-Chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione: Lacks the amino groups, reducing its reactivity in substitution reactions.
1,4-Diamino-2-(2-phenoxyethoxy)anthracene-9,10-dione: Lacks the chloro group, affecting its electronic properties.
Uniqueness
1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is unique due to the combination of amino, chloro, and phenoxyethoxy groups
Propiedades
Número CAS |
88605-50-9 |
|---|---|
Fórmula molecular |
C22H17ClN2O4 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4/c23-12-6-7-14-15(10-12)22(27)19-18(21(14)26)16(24)11-17(20(19)25)29-9-8-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9,24-25H2 |
Clave InChI |
PUDYNNDRZPNNOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
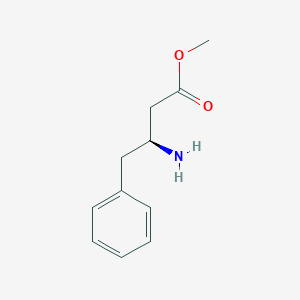
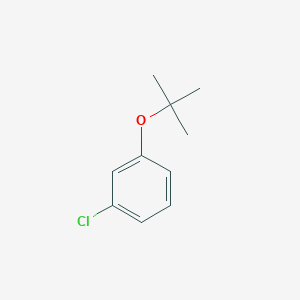
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
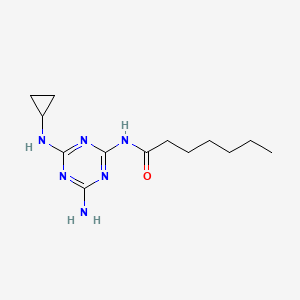



![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
